![molecular formula C6H9Br2NO B1267119 3,3-Dibromoazepan-2-one CAS No. 56987-35-0](/img/structure/B1267119.png)
3,3-Dibromoazepan-2-one
Overview
Description
3,3-Dibromoazepan-2-one is a chemical compound with the CAS Number: 56987-35-0 . It has a molecular weight of 270.95 and its IUPAC name is 3,3-dibromo-2-azepanone . It is a solid substance and is stored in an inert atmosphere at a temperature between 2-8°C .
Physical And Chemical Properties Analysis
3,3-Dibromoazepan-2-one is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Drug Synthesis
3,3-Dibromoazepan-2-one: is utilized in the synthesis of various drugs due to its reactivity and stability. It serves as a key intermediate in the production of 1,2,3-triazoles , which are compounds with a wide range of pharmaceutical applications . These triazoles are known for their high chemical stability and have been used in the development of several medicinal compounds, including anticonvulsant drugs and antibiotics.
Polymer Chemistry
In the field of polymer chemistry, 3,3-Dibromoazepan-2-one plays a significant role in the synthesis of novel polymers. Its unique properties facilitate the exploration of new materials with potential applications in various industries. The compound’s ability to act as a monomer or a cross-linking agent allows for the creation of polymers with desired physical and chemical properties.
Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, often employs 3,3-Dibromoazepan-2-one . Its structure can be instrumental in the formation of complex molecular assemblies that are fundamental to the development of new materials and sensors .
Chemical Biology
In chemical biology, 3,3-Dibromoazepan-2-one is used for bioconjugation processes. It can be used to modify biomolecules, which is essential for understanding biological processes and developing therapeutic agents .
Fluorescent Imaging
The compound’s properties are advantageous in fluorescent imaging techniques. It can be incorporated into fluorescent probes that help in visualizing and tracking biological processes in real-time .
Material Science
3,3-Dibromoazepan-2-one: is also significant in material science research. It contributes to the development of new materials with specific functionalities that can be used in various technological applications .
Safety and Hazards
The safety information for 3,3-Dibromoazepan-2-one includes the following hazard statements: H302-H315-H319 . This indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . The precautionary statements include P261-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of exposure .
properties
IUPAC Name |
3,3-dibromoazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIRIIANVAJNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300584 | |
Record name | 3,3-dibromoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dibromoazepan-2-one | |
CAS RN |
56987-35-0 | |
Record name | 56987-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-dibromoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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